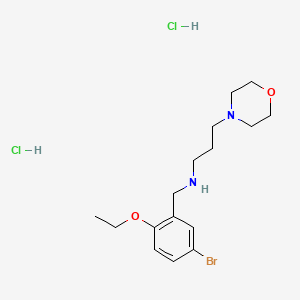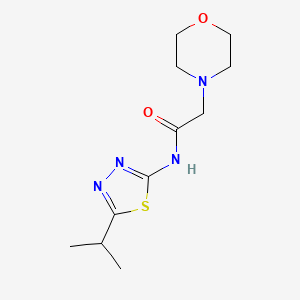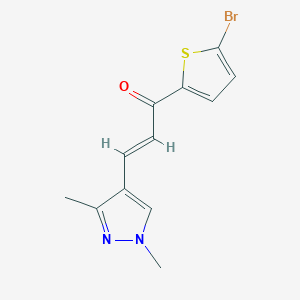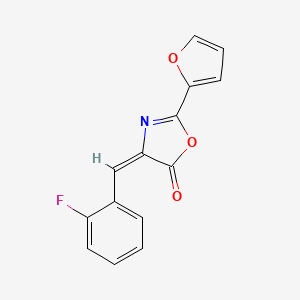
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as FOZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FOZ belongs to the class of oxazolone compounds, which have been found to possess anti-inflammatory and anti-cancer properties.
作用机制
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and the breakdown of DNA.
Biochemical and Physiological Effects:
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce inflammation and tumor growth in various animal models, including mice with colitis and xenograft models of human breast cancer. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the replication of the hepatitis C virus in vitro. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans.
实验室实验的优点和局限性
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is a synthetic compound that can be easily synthesized in the laboratory. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has only been tested in animal models and in vitro studies, and its efficacy in humans remains to be determined.
未来方向
Future research on 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could focus on its potential as a therapeutic agent for inflammatory bowel disease, cancer, and viral infections. Studies could also investigate the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, the mechanism of action of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the development of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one analogs could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成方法
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-furylaldehyde and 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate. The final product is obtained through acid hydrolysis and recrystallization.
科学研究应用
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB). 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
(4E)-4-[(2-fluorophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-2-1-4-9(10)8-11-14(17)19-13(16-11)12-6-3-7-18-12/h1-8H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYXQRDFWTBOY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)

![N-ethyl-2,6-dihydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5487917.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)
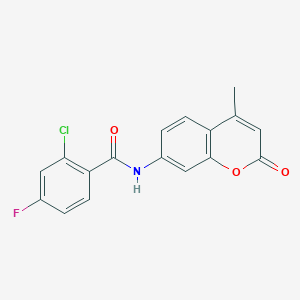
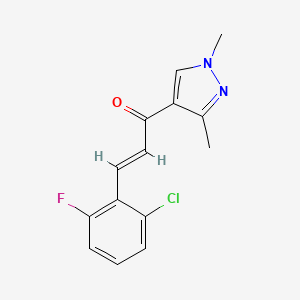

![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
